Amyloid beta-peptide (1-40), often abbreviated as Aβ(1-40), is a 40 amino acid peptide derived from the amyloid precursor protein (APP). It is a significant component of amyloid plaques found in the brains of individuals with Alzheimer's disease (AD) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. Aβ(1-40) is widely used in scientific research to investigate the pathogenesis of AD, explore potential therapeutic targets, and evaluate the efficacy of novel drug candidates. Rat models, particularly those specifically bred to express human Aβ(1-40), are frequently employed in these studies due to their physiological similarities to humans and susceptibility to AD-like pathology.
Amyloid beta-peptide (1-40) in rats is a fragment of the amyloid beta peptide, which is critically involved in the pathogenesis of Alzheimer's disease. This peptide consists of the first 40 amino acids of the amyloid beta sequence and is known for its role in forming aggregates that contribute to neurodegeneration. The rat variant of this peptide differs from its human counterpart by three amino acid residues, specifically at positions 5, 10, and 13, where arginine, tyrosine, and histidine in humans correspond to glycine, phenylalanine, and arginine in rats .
The amyloid beta-peptide (1-40) is derived from the proteolytic processing of the amyloid precursor protein. This processing occurs through sequential cleavage by beta-secretase and gamma-secretase enzymes, leading to the formation of various amyloid beta fragments . The peptide can be synthesized in laboratories for research purposes and is commercially available from several suppliers .
Amyloid beta-peptide (1-40) is classified as a neurotoxic peptide due to its ability to aggregate and form fibrils, which are implicated in the development of amyloid plaques associated with Alzheimer's disease. It falls under the category of peptides involved in neurodegenerative disorders and is extensively studied for its biological effects and potential therapeutic targets .
The synthesis of amyloid beta-peptide (1-40) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a resin-bound peptide chain. Following synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography to ensure high purity levels necessary for biological assays .
The molecular structure of amyloid beta-peptide (1-40) reveals significant conformational characteristics. In aqueous environments, this peptide exhibits an unstructured conformation at its N-terminus (residues 1-14), while adopting an alpha-helical conformation between residues 15 and 36. This structural flexibility plays a crucial role in its aggregation behavior .
Amyloid beta-peptide (1-40) undergoes various chemical reactions that lead to its aggregation into oligomers and fibrils. These reactions are influenced by factors such as pH, temperature, and ionic strength, which can promote or inhibit aggregation.
The mechanism by which amyloid beta-peptide (1-40) exerts its neurotoxic effects involves several steps:
Research indicates that both soluble oligomers and insoluble fibrils contribute to neurotoxicity, with oligomers being particularly harmful at early stages of Alzheimer's disease progression .
Studies have shown that environmental factors significantly influence the aggregation kinetics of amyloid beta-peptide (1-40), with implications for understanding its role in Alzheimer's disease pathology .
Amyloid beta-peptide (1-40) is primarily used in research related to Alzheimer's disease:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: